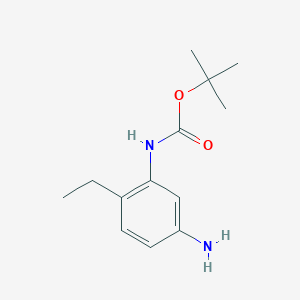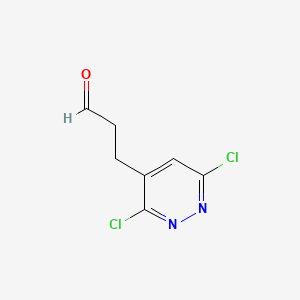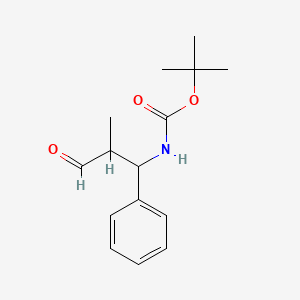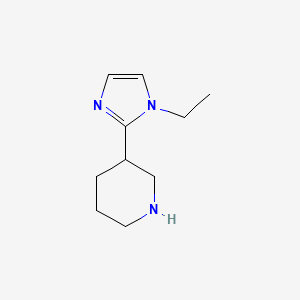![molecular formula C10H17NO B13599643 9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecane CAS No. 2792201-43-3](/img/structure/B13599643.png)
9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of a class of heterocyclic compounds that contain both oxygen and nitrogen atoms within their ring systems. The presence of these heteroatoms imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the necessary carbon skeleton. The precursor undergoes a series of reactions, including cyclization and functional group transformations, to form the desired spirocyclic structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs. Key considerations include the availability of raw materials, scalability of the synthetic route, and environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Oxa-11-azadispiro[3.1.3{6}.3{4}]dodecane : This compound has a similar spirocyclic structure but differs in the position and number of heteroatoms.
- 2-Oxa-8-azadispiro[3.1.3{6}.1{4}]decane : Another related compound with a different arrangement of the spirocyclic rings and heteroatoms.
Uniqueness
9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
2792201-43-3 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
9-oxa-3-azadispiro[3.1.56.14]dodecane |
InChI |
InChI=1S/C10H17NO/c1-4-11-10(1)7-9(8-10)2-5-12-6-3-9/h11H,1-8H2 |
Clave InChI |
JVRIEGUOITTZAX-UHFFFAOYSA-N |
SMILES canónico |
C1CNC12CC3(C2)CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


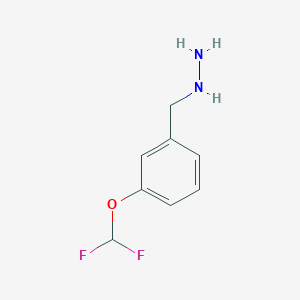
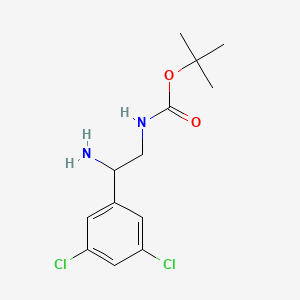
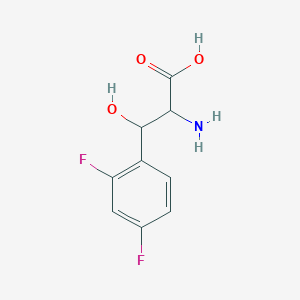
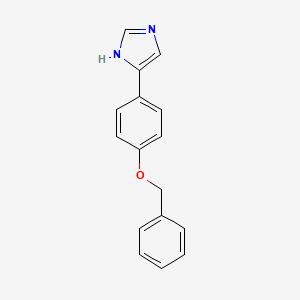
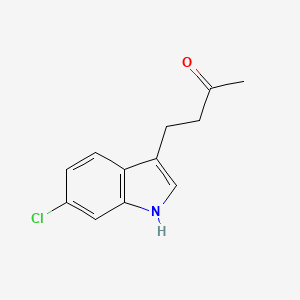
![5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrochloride](/img/structure/B13599595.png)
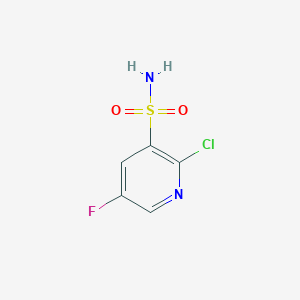
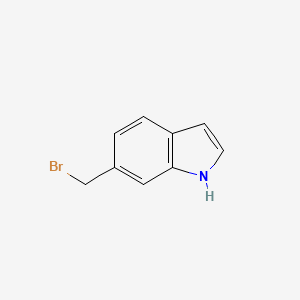
![3-(Benzo[d]thiazol-2-yloxy)propan-1-amine](/img/structure/B13599615.png)
![2-Oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde](/img/structure/B13599616.png)
